molecular formula C5H4BrFN2 B2625732 4-Bromo-5-fluoro-6-methylpyrimidine CAS No. 916213-45-1

4-Bromo-5-fluoro-6-methylpyrimidine

Cat. No.: B2625732
CAS No.: 916213-45-1
M. Wt: 191.003
InChI Key: CQMYTXOOLVBVLW-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoro-6-methylpyrimidine is a heterocyclic aromatic compound with the molecular formula C5H4BrFN2. It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of bromine, fluorine, and methyl groups on the pyrimidine ring makes this compound of significant interest in various fields of chemical research and industry .

Mechanism of Action

    Target of Action

    Pyrimidine derivatives, like 4-Bromo-5-fluoro-6-methylpyrimidine, often interact with enzymes involved in nucleotide synthesis, such as thymidylate synthase .

    Mode of Action

    These compounds can inhibit the function of these enzymes, preventing the synthesis of essential nucleotides and disrupting DNA replication .

    Biochemical Pathways

    The inhibition of nucleotide synthesis can affect multiple biochemical pathways, including DNA replication and repair, leading to cell death .

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of such compounds can vary widely and would depend on factors like the compound’s chemical structure and the patient’s physiology .

    Result of Action

    The ultimate result of this action would typically be the death of rapidly dividing cells, such as cancer cells .

    Action Environment

    The action, efficacy, and stability of such compounds can be influenced by various environmental factors, including the presence of other drugs, the patient’s overall health status, and specific genetic factors .

Biochemical Analysis

Biochemical Properties

It is known that pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions . The nature of these interactions often depends on the specific functional groups present in the pyrimidine derivative.

Cellular Effects

Pyrimidine derivatives can influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects of 4-Bromo-5-fluoro-6-methylpyrimidine on these processes have not been reported.

Metabolic Pathways

The metabolic pathways involving this compound are not currently known. Pyrimidine derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-fluoro-6-methylpyrimidine typically involves the halogenation and alkylation of pyrimidine derivatives. One common method includes the bromination of 5-fluoro-6-methylpyrimidine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-fluoro-6-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4-amino-5-fluoro-6-methylpyrimidine, while coupling reactions can produce biaryl derivatives .

Scientific Research Applications

4-Bromo-5-fluoro-6-methylpyrimidine has diverse applications in scientific research, including:

    Medicinal chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial properties.

    Agricultural chemistry: The compound is used in the development of agrochemicals, such as herbicides and fungicides.

    Material science: It is employed in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

    Biological research: The compound is used as a probe to study enzyme mechanisms and as a ligand in receptor binding studies

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-5-fluoro-6-methylpyrimidine is unique due to the specific combination of bromine, fluorine, and methyl groups on the pyrimidine ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecules. Its unique reactivity profile allows for selective functionalization, which is advantageous in the development of pharmaceuticals and agrochemicals .

Properties

IUPAC Name

4-bromo-5-fluoro-6-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrFN2/c1-3-4(7)5(6)9-2-8-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMYTXOOLVBVLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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